4-bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane
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Overview
Description
4-bromo-1-(iodomethyl)-2-oxabicyclo[211]hexane is a bicyclic compound characterized by its unique structure, which includes a bromine and an iodine atom attached to a bicyclo[211]hexane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane typically involves a [2+2] cycloaddition reaction. One efficient method involves the use of photochemistry to access new building blocks via [2+2] cycloaddition . This approach allows for the derivatization of the system with numerous transformations, opening the gate to sp3-rich new chemical space .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the halogen atoms under suitable conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
4-bromo-1-(iodomethyl)-2-oxabicyclo[21
Mechanism of Action
The mechanism by which 4-bromo-1-(iodomethyl)-2-oxabicyclo[211]hexane exerts its effects depends on the specific applicationThe molecular targets and pathways involved would vary depending on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but differ in the arrangement of atoms and functional groups.
Bicyclo[1.1.1]pentanes: These compounds are also bicyclic but have a different ring structure and are used as bioisosteres of benzenoids.
Uniqueness
4-bromo-1-(iodomethyl)-2-oxabicyclo[21Its specific bicyclic structure also sets it apart from other similar compounds, making it a valuable building block in synthetic chemistry .
Properties
CAS No. |
2751621-77-7 |
---|---|
Molecular Formula |
C6H8BrIO |
Molecular Weight |
302.9 |
Purity |
95 |
Origin of Product |
United States |
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